

Spectroscopic Analysis of Nerylacetone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nerylacetone**

Cat. No.: **B1225463**

[Get Quote](#)

Introduction

Nerylacetone, systematically known as (5Z)-6,10-dimethylundeca-5,9-dien-2-one, is a naturally occurring acyclic sesquiterpenoid found in various essential oils. Its distinct chemical structure, characterized by a ketone functional group and two carbon-carbon double bonds, gives rise to a unique spectroscopic profile. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Nerylacetone**, offering valuable insights for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data of Nerylacetone

The following sections present a comprehensive summary of the quantitative spectroscopic data for **Nerylacetone**, organized into structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of Nerylacetone

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.1	t	1H	H-5
~5.0	t	1H	H-9
~2.5	t	2H	H-3
~2.2	q	2H	H-4
~2.1	s	3H	H-1
~2.0	m	2H	H-8
~1.7	s	3H	H-12
~1.6	s	3H	H-11
~1.6	s	3H	H-13

 ^{13}C NMR Spectral Data of **Nerylacetone**

Chemical Shift (δ) ppm	Carbon Atom
~208.0	C-2
~136.0	C-6
~131.0	C-10
~124.0	C-5
~123.0	C-9
~44.0	C-3
~32.0	C-7
~29.8	C-1
~26.5	C-8
~23.5	C-4
~23.0	C-12
~17.6	C-11
~17.5	C-13

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific experimental conditions.

Interpretation of NMR Spectra: The ^1H NMR spectrum of **Nerylacetone** is characterized by signals in both the olefinic and aliphatic regions. The signals around 5.1 and 5.0 ppm are indicative of the vinyl protons at positions 5 and 9. The singlet at approximately 2.1 ppm corresponds to the methyl protons of the acetyl group. The remaining signals in the aliphatic region are attributed to the methylene and methyl groups of the terpene chain. The ^{13}C NMR spectrum shows a distinct peak for the carbonyl carbon (C-2) at a downfield chemical shift of around 208.0 ppm. The four signals in the range of 123.0 to 136.0 ppm correspond to the sp^2 hybridized carbons of the two double bonds. The remaining signals in the upfield region are assigned to the sp^3 hybridized carbons of the methyl and methylene groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Absorption Data for **Nerylacetone**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2970 - 2850	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (ketone)
~1645	Medium	C=C stretch (alkene)
~1450, ~1375	Medium	C-H bend (alkane)

Interpretation of the IR Spectrum: The IR spectrum of **Nerylacetone** prominently displays a strong absorption band around 1715 cm⁻¹, which is characteristic of the stretching vibration of a carbonyl group in a ketone.[\[1\]](#) The presence of carbon-carbon double bonds is confirmed by the absorption peak at approximately 1645 cm⁻¹. The strong bands in the 2850-2970 cm⁻¹ region are due to the C-H stretching vibrations of the alkane portions of the molecule. The peaks around 1450 and 1375 cm⁻¹ correspond to the bending vibrations of these C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST Mass Spectrometry Data Center provides data for **Nerylacetone**.[\[1\]](#)

Mass Spectrometry Data for **Nerylacetone** (Electron Ionization)

m/z	Relative Intensity	Possible Fragment
194	Low	$[M]^+$ (Molecular Ion)
179	Low	$[M - CH_3]^+$
151	Moderate	$[M - C_3H_7]^+$
123	Moderate	$[C_9H_{15}]^+$
81	High	$[C_6H_9]^+$
69	High	$[C_5H_9]^+$
43	Base Peak	$[CH_3CO]^+$

Interpretation of the Mass Spectrum: The mass spectrum of **Nerylacetone**, obtained by electron ionization, shows a molecular ion peak $[M]^+$ at m/z 194, corresponding to its molecular weight.^[1] The fragmentation pattern is consistent with the structure of an unsaturated ketone. ^[2] The base peak at m/z 43 is attributed to the stable acetyl cation ($[CH_3CO]^+$), formed by cleavage of the bond between C-2 and C-3. Other significant fragments arise from the cleavage of the terpene chain, leading to the formation of various carbocations.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

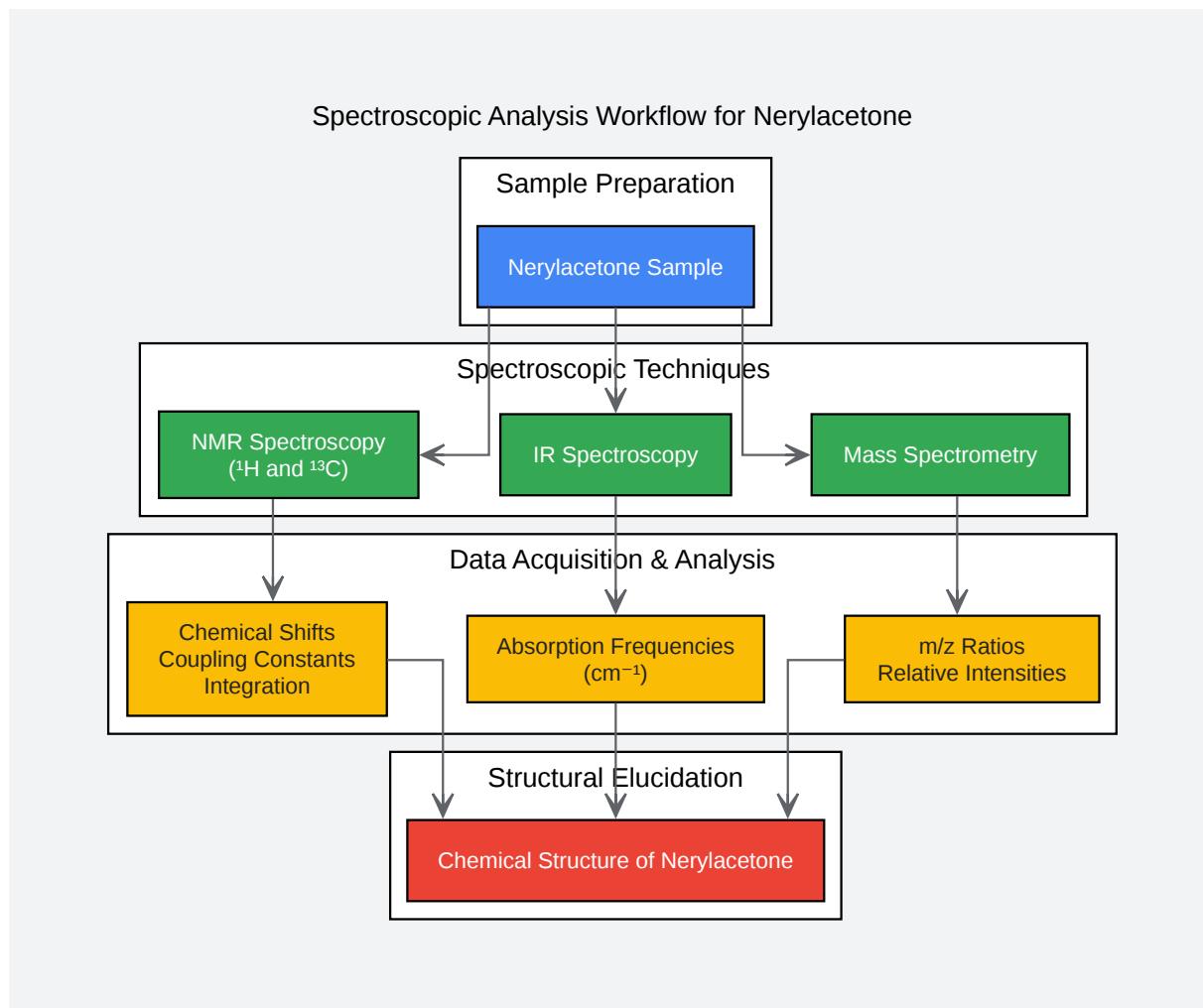
- Sample Preparation: A small amount of **Nerylacetone** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- Instrumentation: 1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- Data Acquisition: For 1H NMR, standard pulse sequences are used to acquire the spectrum. For ^{13}C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to a

series of single peaks for each unique carbon atom.

- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample like **Nerylacetone**, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.^[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the spectrum of the sample is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
- Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed and correlated with the characteristic vibrational frequencies of different functional groups.


Mass Spectrometry (MS)

- Sample Introduction: **Nerylacetone**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis, or directly via a heated inlet system.
- Ionization: Electron Ionization (EI) is a common method for analyzing volatile organic compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).

- Mass Analysis: The molecular ions and any fragment ions formed in the ion source are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Nerylacetone**.

[Click to download full resolution via product page](#)

Caption: Workflow of **Nerylacetone**'s spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical fingerprint of **Nerylacetone**. The NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (ketone and alkenes), and the mass spectrum confirms the molecular weight and provides insights into its fragmentation. This collection of data and experimental protocols serves as a valuable resource for the identification and characterization of **Nerylacetone** in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nerylacetone | C13H22O | CID 1713001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of Nerylacetone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1225463#spectroscopic-data-of-nerylacetone-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com